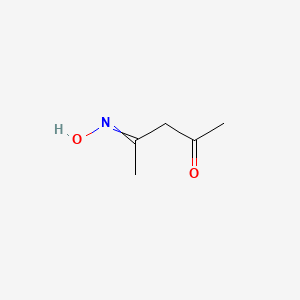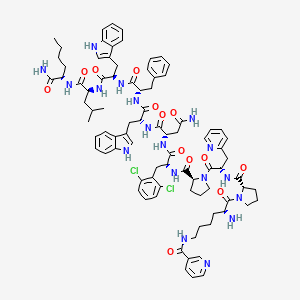
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This compound is designed to enhance the stability and bioactivity of the original peptide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Sequential addition of protected amino acids to a resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Removal of protecting groups using TFA or other suitable reagents.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Oxidized tryptophan derivatives, sulfoxides.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with new functional groups.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimization.
Biology
Neurobiology: Investigated for its role in modulating pain perception and inflammatory responses.
Cell Signaling: Studied for its effects on cell signaling pathways involving Substance P receptors.
Medicine
Drug Development: Potential therapeutic applications in pain management and anti-inflammatory treatments.
Diagnostics: Used in diagnostic assays to study Substance P receptor interactions.
Industry
Biotechnology: Employed in the development of peptide-based biotechnological applications.
Mechanism of Action
The compound exerts its effects by binding to Substance P receptors (neurokinin-1 receptors) on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation. The modifications in the peptide enhance its stability and bioactivity, making it more effective in its interactions with receptors.
Comparison with Similar Compounds
Similar Compounds
Substance P: The original neuropeptide with similar biological functions.
Neurokinin A: Another neuropeptide with overlapping receptor interactions.
Modified Substance P Derivatives: Other synthetic derivatives with different modifications for enhanced stability or bioactivity.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is unique due to its specific modifications, which include nicotinoylation and the introduction of pyridyl and dichloro-phenyl groups. These modifications enhance its stability, receptor binding affinity, and overall bioactivity compared to the original Substance P and other derivatives.
Properties
Molecular Formula |
C86H104Cl2N18O13 |
|---|---|
Molecular Weight |
1668.8 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(2,6-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-30-64(75(91)108)97-77(110)65(40-50(2)3)98-79(112)67(42-53-48-95-62-31-11-9-25-56(53)62)100-78(111)66(41-51-21-7-6-8-22-51)99-80(113)68(43-54-49-96-63-32-12-10-26-57(54)63)101-82(115)70(46-74(90)107)102-81(114)69(45-58-59(87)27-17-28-60(58)88)103-83(116)73-34-20-39-106(73)86(119)71(44-55-24-13-15-36-93-55)104-84(117)72-33-19-38-105(72)85(118)61(89)29-14-16-37-94-76(109)52-23-18-35-92-47-52/h6-13,15,17-18,21-28,31-32,35-36,47-50,61,64-73,95-96H,4-5,14,16,19-20,29-30,33-34,37-46,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,112)(H,99,113)(H,100,111)(H,101,115)(H,102,114)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
InChI Key |
IVOVCRLZVYBDAD-XCHUDMFJSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=C(C=CC=C6Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=CC=N8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=C(C=CC=C6Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CC=CC=N8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


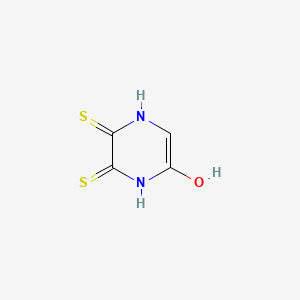
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
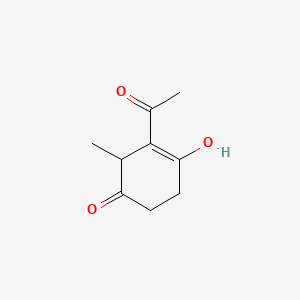
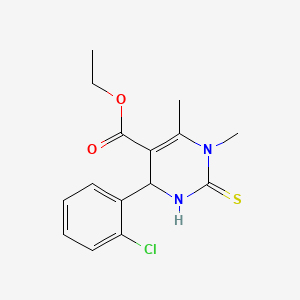

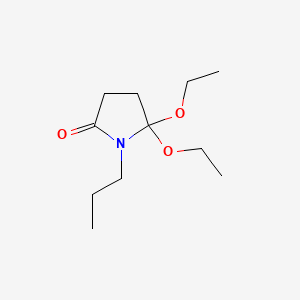
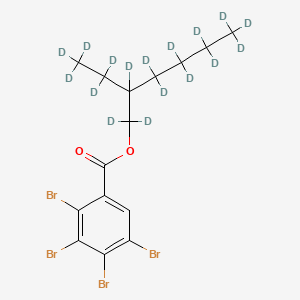


![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)

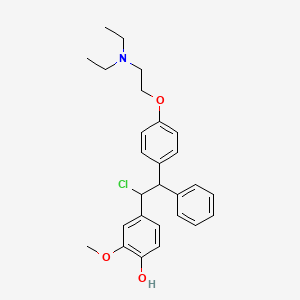
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
